1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide
Overview
Description
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide is a chemical compound with the molecular formula C20H19IN2O2 and a molecular weight of 446.28153 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research .
Preparation Methods
The synthesis of 1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide typically involves the reaction of 1-methyl-4-pyridinemethanol with 3-phenoxybenzoyl chloride in the presence of a base, followed by quaternization with methyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from 0°C to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridinium salts and their derivatives .
Scientific Research Applications
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide can be compared with other pyridinium salts, such as:
- 1-Methyl-4-{[(3-chlorobenzoyl)amino]methyl}pyridinium chloride
- 1-Methyl-4-{[(3-bromobenzoyl)amino]methyl}pyridinium bromide
- 1-Methyl-4-{[(3-nitrobenzoyl)amino]methyl}pyridinium nitrate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
N-[(1-methylpyridin-1-ium-4-yl)methyl]-3-phenoxybenzamide;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2.HI/c1-22-12-10-16(11-13-22)15-21-20(23)17-6-5-9-19(14-17)24-18-7-3-2-4-8-18;/h2-14H,15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEJXOVEMMROBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047974-93-5 | |
Record name | Pyridinium, 1-methyl-4-[[(3-phenoxybenzoyl)amino]methyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047974-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.